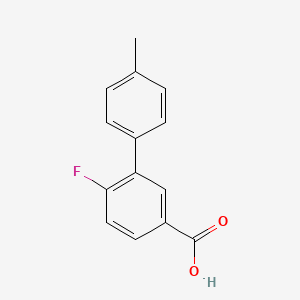
4-Fluoro-3-(4-methylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-(4-methylphenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Another method involves the direct fluorination of 3-(4-methylphenyl)benzoic acid using a fluorinating agent such as Selectfluor. This method requires careful control of reaction conditions to achieve the desired product without over-fluorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing the risk of side reactions .
化学反応の分析
Types of Reactions
4-Fluoro-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can
生物活性
4-Fluoro-3-(4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13F O2. The presence of a fluorine atom and a methyl group attached to the phenyl ring significantly influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 244.27 g/mol |
| Melting Point | 100-102 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator in several biochemical pathways, which can lead to diverse biological effects.
Interaction with Enzymes
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and affecting downstream processes. For instance, studies have shown that fluorinated compounds often exhibit enhanced binding affinity to target enzymes due to the electronegative nature of fluorine, which can stabilize interactions with active sites .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound and its derivatives. For example, derivatives of related compounds have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria:
- MIC Values : Minimum Inhibitory Concentration (MIC) values for derivatives have been reported as low as 3.125 µg/mL against resistant strains of Staphylococcus aureus .
- Comparison with Other Compounds : In comparative studies, fluorinated derivatives often show improved antimicrobial activity compared to their non-fluorinated counterparts .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of hydrazide hydrazones derived from 4-fluorobenzoic acid showed promising results against various pathogens. The compounds were evaluated for their antimicrobial properties using standard methods such as disk diffusion and broth microdilution techniques .
- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit specific enzymes related to antibiotic resistance mechanisms. The findings suggested that certain substitutions on the phenyl ring could enhance inhibitory activity against beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Research Findings
Recent literature has highlighted several key findings regarding the biological activity of this compound:
- Enhanced Activity through Substitution : Substituents on the aromatic ring can significantly influence the compound's biological activity. For instance, para-substituted derivatives generally exhibited better antimicrobial properties than meta-substituted ones .
- Fluorine's Role in Biological Activity : The incorporation of fluorine into organic molecules has been linked to increased potency in various pharmacological applications, including anti-inflammatory and anticancer activities .
特性
IUPAC Name |
4-fluoro-3-(4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-8-11(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIGYSKLPLKAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680848 |
Source


|
| Record name | 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-27-8 |
Source


|
| Record name | 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














